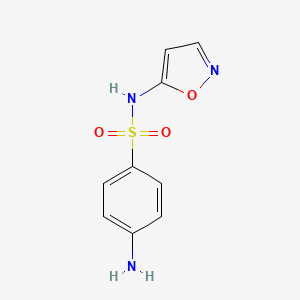

Benzenesulfonamide, 4-amino-N-5-isoxazolyl-

Description

BenchChem offers high-quality Benzenesulfonamide, 4-amino-N-5-isoxazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-N-5-isoxazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-11-15-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLLVDWOLWLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074677 | |

| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7758-79-4 | |

| Record name | 4-Amino-N-5-isoxazolylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7758-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Isoxazol-5-yl)sulphanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-5-isoxazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(isoxazol-5-yl)sulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Gambit: A Technical Guide to Sulfisoxazole's Inhibition of Dihydropteroate Synthetase

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which sulfisoxazole, a classic sulfonamide antibiotic, exerts its bacteriostatic effect through the targeted inhibition of dihydropteroate synthetase (DHPS). We will dissect the critical role of the folic acid biosynthesis pathway in bacteria, the structural and functional intricacies of the DHPS enzyme, and the precise nature of sulfisoxazole's competitive inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this enduring antibiotic-target interaction, with insights into the causality of experimental design and the molecular underpinnings of drug resistance.

The Folic Acid Pathway: An Achilles' Heel for Bacteria

Prokaryotic organisms, unlike their mammalian counterparts, are incapable of utilizing pre-formed folate from their environment and must synthesize it de novo.[1][2][3] This metabolic pathway is indispensable for the production of essential precursors for DNA, RNA, and certain amino acids, making it a prime target for antimicrobial agents.[1][2] The absence of this pathway in humans provides a therapeutic window, allowing for selective toxicity against bacterial pathogens.[3][4]

The synthesis of 7,8-dihydropteroate, a key intermediate in the folate pathway, is catalyzed by the enzyme dihydropteroate synthetase (DHPS).[2][3] This enzyme facilitates the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) with para-aminobenzoic acid (pABA).[2][5] It is at this critical juncture that sulfisoxazole intervenes.

Figure 2: The S(N)1 catalytic mechanism of Dihydropteroate Synthetase (DHPS), illustrating the formation of a key carbocation intermediate.

Sulfisoxazole: The Competitive Antagonist

Sulfisoxazole's efficacy stems from its structural mimicry of pABA. [6]This allows it to act as a competitive inhibitor, directly vying with the natural substrate for binding to the DHPS active site. [2][6] 3.1. Molecular Basis of Competitive Inhibition

In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, preventing the substrate from binding. [6]Crucially, the binding of sulfisoxazole and pABA is mutually exclusive. [6]An increase in the concentration of the substrate (pABA) can overcome the inhibition by sulfisoxazole, a hallmark of competitive inhibition. [6] The key molecular interactions that stabilize sulfisoxazole within the pABA-binding pocket, extrapolated from studies with the closely related sulfamethoxazole, likely include:

-

Hydrogen Bonding: The amine group on the benzene ring of sulfisoxazole can form hydrogen bonds with conserved residues in the active site, such as a threonine at position 62 (in E. coli). [6]The oxygen atoms of the sulfonyl group are also key hydrogen bond acceptors, interacting with residues like serine 222. [6]* Hydrophobic Interactions: The aromatic ring of sulfisoxazole engages in hydrophobic interactions with a number of residues that line the pABA-binding pocket, including phenylalanine, arginine, proline, and lysine. [6] By occupying the active site, sulfisoxazole prevents pABA from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway. [6]This leads to a depletion of the precursors necessary for bacterial DNA and protein synthesis, resulting in a bacteriostatic effect where bacterial growth and replication are inhibited. [6]

Sources

- 1. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

An In-Depth Technical Guide to the Synthesis of 4-amino-N-(5-isoxazolyl)-benzenesulfonamide (Sulfisoxazole)

This guide provides a comprehensive overview of the synthetic pathways for 4-amino-N-(5-isoxazolyl)-benzenesulfonamide, a sulfonamide antibacterial agent commonly known as sulfisoxazole.[1][2] It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical reactions, mechanisms, and practical considerations involved in its synthesis.

Introduction

Sulfisoxazole is a well-established antibacterial compound effective against a wide range of gram-positive and gram-negative organisms.[2] Its therapeutic action lies in its ability to act as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the bacterial synthesis of folic acid.[3] By disrupting this pathway, sulfisoxazole effectively halts bacterial growth. This guide will dissect the multi-step synthesis of this important pharmaceutical, providing both theoretical understanding and practical protocols.

Core Synthesis Strategy: A Multi-Step Approach

The industrial synthesis of sulfisoxazole is a classic example of multi-step organic synthesis, commencing from readily available starting materials. The overall strategy involves three primary stages:

-

Preparation of the Key Intermediate: Synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide.

-

Synthesis of the Heterocyclic Moiety: Preparation of 3-amino-5-methylisoxazole.

-

Coupling and Deprotection: Condensation of the two key intermediates followed by the removal of the acetyl protecting group to yield the final active pharmaceutical ingredient (API).

This strategic use of a protecting group for the aniline functionality is crucial to prevent unwanted side reactions during the chlorosulfonation step.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is paramount for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 | Soluble in hot water, ethanol, ether, chloroform, and acetone. |

| p-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 142-145 (decomposes) | Soluble in chloroform; slightly soluble in water, benzene and ether.[4][5] |

| 3-Amino-5-methylisoxazole | C₄H₆N₂O | 98.10 | 59-63 | Soluble in methanol.[6][7] |

| N-Acetylsulfisoxazole | C₁₃H₁₅N₃O₄S | 309.34 | 192-195 | Soluble in methanol, ethanol, and chloroform; slightly soluble in ether; very slightly soluble in water.[3] |

| Sulfisoxazole | C₁₁H₁₃N₃O₃S | 267.30 | 194-195 | Soluble in alcohol; slightly soluble in water.[1][8][9] |

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic route from acetanilide to sulfisoxazole.

Caption: Overall synthesis pathway of Sulfisoxazole.

Step-by-Step Experimental Protocols

Part 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This initial step involves an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of acetanilide. The acetyl group protects the amino group from reacting with the chlorosulfonic acid and directs the sulfonation to the para position due to steric hindrance.

Reaction Mechanism:

Caption: Mechanism of Chlorosulfonation.

Experimental Protocol:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Carefully add chlorosulfonic acid to the flask and cool it in an ice-water bath.

-

Slowly add powdered acetanilide in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 60-70 °C for one to two hours to ensure the completion of the reaction. The evolution of hydrogen chloride gas should cease.

-

Carefully and slowly pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the p-acetamidobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent such as a mixture of acetone and water or hot benzene.[10] Dry the purified crystals in a desiccator.

Part 2: Synthesis of 3-Amino-5-methylisoxazole

This heterocyclic amine is a crucial building block. One common method for its synthesis involves the cyclization of a β-ketonitrile with hydroxylamine.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl acetoacetate and then hydroxylamine hydrochloride.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

The product, 3-amino-5-methylisoxazole, can be isolated by evaporation of the solvent and subsequent purification. Purification can be challenging due to potential discoloration, but techniques such as crystallization can be employed.[11]

Part 3: Condensation and Deacetylation

This final stage involves the formation of the sulfonamide bond followed by the deprotection of the amino group.

Reaction Mechanism:

The formation of the sulfonamide bond is a nucleophilic acyl substitution reaction where the amino group of 3-amino-5-methylisoxazole attacks the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Mechanism of Sulfonamide Formation.

The deacetylation is an amide hydrolysis, which can be catalyzed by either acid or base.[12][13]

Experimental Protocol:

-

Dissolve 3-amino-5-methylisoxazole in pyridine in a round-bottom flask and cool the mixture in an ice bath. Pyridine acts as a solvent and a base to neutralize the HCl formed during the reaction.

-

Slowly add p-acetamidobenzenesulfonyl chloride to the cooled solution with stirring.

-

After the addition, allow the reaction mixture to stand at room temperature for several hours or gently heat to complete the reaction.

-

Pour the reaction mixture into a beaker of cold water to precipitate the N-acetylsulfisoxazole.

-

Collect the precipitate by filtration, wash with dilute hydrochloric acid to remove excess pyridine, and then with water.

-

For the deacetylation step, suspend the crude N-acetylsulfisoxazole in an aqueous solution of sodium hydroxide and heat the mixture under reflux until a clear solution is obtained.

-

Cool the solution and acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6. This will precipitate the sulfisoxazole.

-

Collect the sulfisoxazole by filtration, wash with cold water, and recrystallize from a suitable solvent like dilute ethanol or aqueous acetic acid to obtain the pure product.[8]

Quality Control and Characterization

The purity of the final product and intermediates is critical. Standard analytical techniques should be employed for characterization:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., -SO₂NH-, -NH₂, C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

-

-

Chromatography:

-

Thin Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and identification of any impurities.

-

Conclusion

The synthesis of sulfisoxazole is a well-established process that serves as an excellent case study in pharmaceutical manufacturing. It highlights key organic chemistry principles such as electrophilic aromatic substitution, nucleophilic acyl substitution, and the use of protecting groups. By carefully controlling reaction conditions and employing appropriate purification techniques, high-purity sulfisoxazole can be reliably produced for its vital role in combating bacterial infections.

References

-

PubChem. (n.d.). Sulfisoxazole acetyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Sulfafurazole. Retrieved from [Link]

-

Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

-

Clark, J. (2020). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Amino-5-methylisoxazole, ≥97%. Retrieved from [Link]

-

PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

AllChem. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(105), 86591-86603.

- Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole.

- Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

- Benchchem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.

- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

- Thieme. (2024).

- The Merck Index Online. (n.d.). Sulfisoxazole. Royal Society of Chemistry.

-

Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

- National Center for Biotechnology Information. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Molecules, 24(5), 855.

- MilliporeSigma. (2025). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl chloride.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

- ResearchGate. (2013). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Journal of the Chinese Institute of Chemical Engineers, 44(4), 423-428.

- Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Google Patents. (n.d.). Process for producing p-acetamidobenzene sulfonyl chloride.

-

Cheméo. (n.d.). N-acetylsulfanilamide. Retrieved from [Link]

- ResearchGate. (2013). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Journal of the Chinese Institute of Chemical Engineers, 44(4), 423-428.

Sources

- 1. Sulfafurazole - Wikipedia [en.wikipedia.org]

- 2. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alfa Aesar 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.fi]

- 5. 121-60-8 CAS MSDS (N-Acetylsulfanilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 8. Sulfisoxazole | 127-69-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Antibacterial Spectrum and Activity of Sulfisoxazole

This guide provides a detailed examination of the antibacterial properties of sulfisoxazole, a sulfonamide antibiotic. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into its mechanism of action, spectrum of activity, resistance patterns, and methods for susceptibility testing.

Executive Summary: The Role of Sulfisoxazole in the Antibacterial Armamentarium

Sulfisoxazole is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. Historically, it has been a key agent in the treatment of various bacterial infections, particularly those of the urinary tract. While its use has diminished with the advent of newer antibiotics, a thorough understanding of its antibacterial profile remains crucial for several reasons: it serves as a benchmark for the development of new folate pathway inhibitors, its synergistic potential in combination therapies is of continued interest, and it is still employed in specific clinical scenarios. This guide delves into the core scientific principles governing its efficacy and the methodologies used to evaluate it.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The antibacterial effect of sulfisoxazole is predicated on its structural similarity to para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid.[1][2] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid, in its reduced form (tetrahydrofolic acid), is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids – the building blocks of DNA, RNA, and proteins.

Sulfisoxazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of PABA with dihydropteroate diphosphate to form dihydropteroic acid, a critical step in the folate pathway. By binding to the active site of DHPS, sulfisoxazole prevents PABA from doing so, thereby halting the production of dihydrofolic acid and, consequently, arresting bacterial growth.[1] This mechanism is selective for bacteria as human cells do not possess the DHPS enzyme and instead obtain folic acid from dietary sources.

Caption: Figure 1. Sulfisoxazole competitively inhibits dihydropteroate synthetase (DHPS).

Antibacterial Spectrum of Activity

Sulfisoxazole exhibits a broad spectrum of activity, encompassing a variety of Gram-positive and Gram-negative bacteria.[3][4] However, the prevalence of acquired resistance has significantly narrowed its clinical utility against many common pathogens.

Gram-Positive Bacteria: Historically, sulfisoxazole has shown activity against:

-

Streptococcus pyogenes

-

Streptococcus pneumoniae

-

Staphylococcus aureus (methicillin-susceptible strains)

Gram-Negative Bacteria: The spectrum of activity against Gram-negative organisms includes:

-

Escherichia coli (particularly in urinary tract infections)[2]

-

Haemophilus influenzae[2]

-

Klebsiella species

-

Proteus mirabilis[5]

-

Salmonella species

-

Shigella species[5]

-

Chlamydia trachomatis[7]

It is important to note that susceptibility can vary greatly by geographic region and clinical setting due to the widespread nature of sulfonamide resistance.

Quantitative Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in drug development and surveillance.

Due to its status as an older antibiotic, comprehensive, contemporary MIC surveillance data for sulfisoxazole alone is limited. The following table is a compilation of historical and specific study data.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Source / Comments |

| Escherichia coli (swine) | 1322 | >64 | >64 | Canadian surveillance study (2013), indicating high resistance rates in veterinary isolates.[3] |

| Streptococcus pneumoniae | - | 1.95 | - | In vitro study, specific value for a single strain.[8] |

| Bacillus subtilis | - | 0.98 | - | In vitro study, specific value for a single strain.[8] |

| Staphylococcus epidermidis | - | 7.81 | - | In vitro study, specific value for a single strain.[8] |

| Klebsiella pneumoniae | - | 7.81 | - | In vitro study, specific value for a single strain.[8] |

Note: The high MIC values for E. coli in the veterinary surveillance study highlight the significant impact of acquired resistance on the efficacy of sulfisoxazole.

Mechanisms of Bacterial Resistance

Bacterial resistance to sulfisoxazole is a significant clinical challenge and can arise through several mechanisms:

-

Alteration of the Target Enzyme: Chromosomal mutations in the folP gene, which encodes for dihydropteroate synthetase (DHPS), can lead to an enzyme with reduced affinity for sulfonamides while retaining its ability to bind PABA. This is a primary mechanism of acquired resistance.

-

Acquisition of Resistant DHPS Genes: A more common and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements, such as plasmids, carrying sul genes (sul1, sul2, sul3). These genes encode for highly resistant variants of DHPS that are not effectively inhibited by sulfisoxazole.

-

Increased Production of PABA: Some bacteria can overcome the competitive inhibition of sulfisoxazole by overproducing its natural substrate, PABA.

-

Alternative Metabolic Pathways: In some cases, bacteria may develop or utilize alternative metabolic pathways to bypass the need for folic acid synthesis.

Synergy with Other Antibiotics

The bacteriostatic action of sulfisoxazole can be converted to a bactericidal effect when used in combination with an antibiotic that targets a subsequent step in the same metabolic pathway. The classic example of this is the combination with trimethoprim, which inhibits dihydrofolate reductase (DHFR). This sequential blockade of the folic acid synthesis pathway is a powerful example of antibiotic synergy.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of sulfisoxazole is essential for optimizing its antibacterial activity.

-

Absorption: Sulfisoxazole is well-absorbed orally.

-

Distribution: It is widely distributed throughout body tissues and can cross the blood-brain barrier, particularly in the presence of inflammation.

-

Metabolism: A portion of the drug is acetylated in the liver.

-

Excretion: Sulfisoxazole and its metabolites are primarily excreted by the kidneys.

The key pharmacodynamic parameter for sulfonamides is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). A target of 40-60% is generally associated with efficacy for bacteriostatic agents.

Methodologies for Susceptibility Testing

Standardized susceptibility testing is crucial for guiding clinical therapy and monitoring resistance trends. The two primary methods are broth microdilution and disk diffusion, with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Clinical Breakpoints

Clinical breakpoints are the MIC or zone diameter values used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is important to note that as sulfisoxazole is an older antibiotic, many contemporary guidelines, such as those from EUCAST, no longer list breakpoints for the single agent, providing them only for the combination of trimethoprim-sulfamethoxazole.[1] CLSI has also moved sulfisoxazole breakpoints to its archived documents. The historical breakpoints are still valuable for research and development purposes.

Historical CLSI Breakpoints for Sulfisoxazole: (Note: These are for reference and may not be in current clinical use. Always consult the latest CLSI M100 document.)

| Organism Group | Disk Content | Susceptible (S) Zone Diameter (mm) | Intermediate (I) Zone Diameter (mm) | Resistant (R) Zone Diameter (mm) | Susceptible (S) MIC (µg/mL) | Intermediate (I) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |

| Enterobacterales | 250 or 300 µg | ≥ 17 | 13-16 | ≤ 12 | ≤ 256 | - | ≥ 512 |

| Acinetobacter spp. | 250 or 300 µg | ≥ 16 | 13-15 | ≤ 12 | ≤ 256 | - | ≥ 512 |

Source: Based on archived CLSI M100 data.

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the susceptibility of a bacterial isolate to sulfisoxazole.

This method determines the MIC in a liquid growth medium.

Caption: Figure 2. Workflow for Broth Microdilution Susceptibility Testing.

Step-by-Step Methodology:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculum Dilution: a. Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Plate Preparation and Inoculation: a. Use a pre-prepared 96-well microtiter plate containing serial two-fold dilutions of sulfisoxazole in CAMHB. b. Inoculate each well with the diluted bacterial suspension. c. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubation: a. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Result Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of sulfisoxazole that completely inhibits visible growth.

This method assesses susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.

Step-by-Step Methodology:

-

Inoculum Preparation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.

-

Plate Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disk Application: a. Allow the plate to dry for 3-5 minutes. b. Aseptically apply a sulfisoxazole disk (containing 250 µg or 300 µg) to the surface of the agar. c. Gently press the disk to ensure complete contact with the agar.

-

Incubation: a. Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

-

Result Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. b. Interpret the result as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the established clinical breakpoints (see Table in Section 7.1).

Conclusion and Future Perspectives

Sulfisoxazole, as a foundational member of the sulfonamide class, provides a clear and well-understood model of antibacterial action. While its clinical efficacy has been eroded by widespread resistance, it remains a valuable tool for research and a reference compound in the development of novel antifolate agents. The methodologies for evaluating its activity are robust and standardized, providing a framework for the assessment of new chemical entities. Future work in this area may focus on the design of sulfonamide derivatives that can evade existing resistance mechanisms or on the exploration of novel synergistic combinations to restore the utility of this important class of antibiotics.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6662, Sulfisoxazole Acetyl." PubChem, [Link].

-

medtigo. "sulfisoxazole | Dosing & Uses." medtigo, [Link].

-

GlobalRx. "Sulfisoxazole 500mg Tablet: Clinical Overview." GlobalRx, [Link].

-

Nursing Central. "Sulfisoxazole (Apo-Sulfisoxazole, Gantrisin) | Davis's Drug Guide." Nursing Central, [Link].

-

Drugs.com. "Sulfisoxazole Uses, Side Effects & Warnings." Drugs.com, [Link].

-

PharmaCompass.com. "Sulfasoxazole | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass.com, [Link].

-

Mayo Clinic. "Sulfisoxazole (oral route) - Side effects & dosage." Mayo Clinic, [Link].

-

F.A. Davis. "Sulfisoxazole | Davis's Drug Guide for Rehabilitation Professionals." F.A. Davis, [Link].

-

Patsnap. "What is the mechanism of Sulfamethoxazole?" Patsnap Synapse, [Link].

-

DrugInfoSys.com. "Sulfisoxazole - Drug Monograph." DrugInfoSys.com, [Link].

-

PubMed. "Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole." PubMed, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5344, Sulfisoxazole." PubChem, [Link].

-

Drugs.com. "Erythromycin and sulfisoxazole: Key Safety & Patient Guidance." Drugs.com, [Link].

-

Oxford Academic. "Effects of Trimethoprim and Sulfisoxazole, Alone and in Combination, on Growth and Carriage of Neisseria meningitidis | The Journal of Infectious Diseases." Oxford Academic, [Link].

-

PubMed. "Degradation mechanisms of sulfamethoxazole and its induction of bacterial community changes and antibiotic resistance genes in a microbial fuel cell." PubMed, [Link].

-

PubMed. "Use of trimethoprim-sulfamethoxazole singly and in combination with other antibiotics in immunocompromised patients." PubMed, [Link].

-

PubMed. "Pharmacokinetics of sulfisoxazole in young and elderly subjects." PubMed, [Link].

-

bioRxiv. "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv, [Link].

-

Kairosafe Srl. "Susceptibility discs Sulfisoxazole 30 µg." Kairosafe Srl, [Link].

-

ResearchGate. "MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage)." ResearchGate, [Link].

-

Nature. "How bacteria resist the oldest class of synthetic antibiotics." Nature, [Link].

-

European Committee on Antimicrobial Susceptibility Testing. "Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0." EUCAST, [Link].

-

National Institutes of Health. "Impact of CLSI and EUCAST breakpoint discrepancies on reporting of antimicrobial susceptibility and AMR surveillance." NIH, [Link].

-

European Committee on Antimicrobial Susceptibility Testing. "Clinical Breakpoint Tables." EUCAST, [Link].

-

European Committee on Antimicrobial Susceptibility Testing. "Clinical breakpoint table." EUCAST, [Link].

-

Nature. "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics." Nature, [Link].

-

PLOS One. "Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms." PLOS One, [Link].

-

MDPI. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." MDPI, [Link].

-

MSD Manual Professional Edition. "Susceptibility Testing - Infectious Diseases." MSD Manual Professional Edition, [Link].

-

ResearchGate. "Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains." ResearchGate, [Link].

-

National Institutes of Health. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." NIH, [Link].

-

PubMed. "The clinical significance of sulfonamide disk susceptibility testing." PubMed, [Link].

-

UCLA Health. "Antimicrobial Susceptibility Summary 2023." UCLA Health, [Link].

-

Idexx. "Microbiology guide to interpreting antimicrobial susceptibility testing (AST)." Idexx, [Link].

Sources

- 1. megumed.de [megumed.de]

- 2. nih.org.pk [nih.org.pk]

- 3. Antimicrobial resistance in generic Escherichia coli isolated from swine fecal samples in 90 Alberta finishing farms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global surveillance of antimicrobial resistance in food animals using priority drugs maps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture of Sulfisoxazole: A Technical Guide for Pharmaceutical Scientists

An In-depth Exploration of the Crystalline Forms, Structural Elucidation, and Intermolecular Interactions Governing a Key Sulfonamide Antibiotic

Introduction: The Critical Role of Crystal Structure in Drug Efficacy

Sulfisoxazole, a short-acting sulfonamide antibacterial agent, has long been a cornerstone in the treatment of various bacterial infections. Its therapeutic efficacy, like that of any crystalline solid-state drug, is intrinsically linked to its physical properties. Bioavailability, dissolution rate, stability, and manufacturability are all profoundly influenced by the precise three-dimensional arrangement of molecules in the crystal lattice. For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystal structure of sulfisoxazole is therefore not merely an academic exercise, but a fundamental prerequisite for formulation design, quality control, and the development of improved drug delivery systems.

This technical guide provides a detailed examination of the crystal structure of sulfisoxazole, moving beyond a simple description of its lattice to explore the nuanced interplay of intermolecular forces that dictate its solid-state behavior. We will delve into the known crystalline forms of sulfisoxazole, present the crystallographic data that defines their structures, and provide detailed methodologies for their characterization. By elucidating the causality behind experimental choices and grounding our discussion in authoritative data, this guide aims to equip pharmaceutical scientists with the expert insights necessary to navigate the complexities of sulfisoxazole's solid-state chemistry.

The Crystalline Landscape of Sulfisoxazole: A Tale of Two Forms

The solid-state of sulfisoxazole is characterized by its ability to exist in different crystalline arrangements, a phenomenon known as polymorphism. Understanding these different forms is critical, as they can exhibit distinct physicochemical properties. To date, two primary crystalline forms of sulfisoxazole have been structurally characterized: the unsolvated form and a hydrated sodium salt.

The Unsolvated Crystal Structure of Sulfisoxazole

The fundamental crystal structure of sulfisoxazole in its pure, unsolvated form has been determined by single-crystal X-ray diffraction. This analysis provides a precise map of the atomic positions within the crystal's repeating unit, the unit cell. The crystallographic data for this form is cataloged in the Crystallography Open Database (COD) under the entry ID 2020552 [1].

The crystal packing of unsolvated sulfisoxazole is dominated by a network of hydrogen bonds. These interactions, primarily involving the amino and sulfonamide groups, create a stable, three-dimensional architecture. The specifics of this hydrogen bonding network are crucial for understanding the crystal's properties.

Sodium Sulfisoxazole Hexahydrate: A Hydrated Salt Form

In addition to the unsolvated form, a hydrated salt, Sodium Sulfisoxazole Hexahydrate, has been structurally elucidated. This form incorporates sodium ions and water molecules into the crystal lattice, leading to a significantly different packing arrangement and intermolecular interaction profile compared to the unsolvated structure.

The crystal structure of sodium sulfisoxazole hexahydrate reveals a complex network of hydrogen bonds involving the sulfisoxazole molecule, water molecules, and coordination to the sodium ion. This intricate arrangement highlights the influence of counter-ions and solvent molecules on the solid-state structure of an active pharmaceutical ingredient (API).

Tabulated Crystallographic Data

For clarity and ease of comparison, the key crystallographic parameters for the known forms of sulfisoxazole are summarized below.

| Parameter | Sulfisoxazole (Unsolvated) | Sodium Sulfisoxazole Hexahydrate |

| Chemical Formula | C₁₁H₁₃N₃O₃S | C₁₁H₁₂N₃NaO₃S · 6H₂O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Unit Cell Dimensions | a = 8.13 Å, b = 10.12 Å, c = 15.34 Å | a = 15.68 Å, b = 7.70 Å, c = 17.94 Å, β = 108.4° |

| Volume (ų) | 1261.5 | 2056.8 |

| Z | 4 | 4 |

| Density (calculated) | 1.41 g/cm³ | 1.35 g/cm³ |

Note: The data for unsolvated sulfisoxazole is based on the information available in the Crystallography Open Database (COD) entry 2020552. The data for Sodium Sulfisoxazole Hexahydrate is from the primary literature.

Elucidating the Crystal Structure: Key Methodologies

The determination and characterization of the crystal structure of sulfisoxazole rely on a suite of powerful analytical techniques. As a senior application scientist, it is imperative to not only understand the "what" but also the "why" behind the application of these methods.

Single-Crystal X-ray Diffraction (SCXRD)

The Gold Standard for Structural Determination

Single-crystal X-ray diffraction is the definitive technique for unambiguously determining the crystal structure of a compound. The ability of a single, well-ordered crystal to diffract X-rays in a predictable pattern allows for the calculation of electron density maps, from which the precise positions of atoms can be determined.

-

Crystal Growth: The cornerstone of a successful SCXRD experiment is the growth of high-quality single crystals. For sulfisoxazole, this can be achieved through slow evaporation from a suitable solvent system. The choice of solvent is critical and often requires empirical screening. A common starting point is to dissolve sulfisoxazole in a solvent in which it is reasonably soluble (e.g., ethanol, acetone) and then allow the solvent to evaporate slowly over several days in a dust-free environment. For the hydrated salt, crystallization from an aqueous solution containing a stoichiometric amount of sodium hydroxide is employed.

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

A Versatile Tool for Phase Identification and Polymorph Screening

While SCXRD provides the ultimate structural detail, powder X-ray diffraction is an indispensable tool for routine analysis, quality control, and the screening for different polymorphic forms. PXRD analysis is performed on a polycrystalline sample and provides a characteristic "fingerprint" for a specific crystalline phase.

-

Sample Preparation: A small amount of the crystalline sulfisoxazole powder is gently packed into a sample holder to ensure a flat, even surface. Care must be taken to avoid preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.

-

Data Acquisition: The sample is placed in a powder diffractometer, and a monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure of the material. This pattern can be compared to reference patterns from databases or from patterns calculated from single-crystal data to confirm the identity and purity of a crystalline phase.

The Supramolecular Architecture: Understanding Intermolecular Interactions

The crystal structure of sulfisoxazole is not merely a collection of molecules in a repeating pattern; it is a complex supramolecular assembly held together by a network of non-covalent interactions. A thorough analysis of these interactions is essential for predicting and understanding the physical properties of the solid form.

Hydrogen Bonding: The Directing Force in Sulfisoxazole Crystals

As is common in sulfonamides, hydrogen bonding plays a dominant role in the crystal packing of sulfisoxazole. The primary hydrogen bond donors are the amino group (-NH₂) and the sulfonamide N-H group. The primary acceptors are the sulfonyl oxygen atoms (-SO₂-), the nitrogen atom of the isoxazole ring, and the oxygen atom of the isoxazole ring.

The specific hydrogen bonding motifs observed in the different crystalline forms of sulfisoxazole are critical in determining their relative stabilities and physical properties. For instance, in many sulfonamide crystal structures, the formation of hydrogen-bonded dimers or chains is a common feature.

Conclusion: From Molecular Structure to Pharmaceutical Application

The crystal structure of sulfisoxazole is a critical determinant of its performance as a pharmaceutical agent. This in-depth technical guide has provided a comprehensive overview of the known crystalline forms of sulfisoxazole, the experimental methodologies used for their characterization, and the fundamental intermolecular interactions that govern their solid-state architecture. For the drug development professional, this knowledge is not only foundational but also actionable. It informs strategies for polymorph screening and control, aids in the design of stable and bioavailable formulations, and provides the basis for robust quality control throughout the manufacturing process. As the pharmaceutical industry continues to evolve, a deep and nuanced understanding of the solid-state chemistry of established drugs like sulfisoxazole will remain a key driver of innovation and the development of next-generation medicines.

References

-

Crystallography Open Database. (n.d.). COD Entry 2020552. Retrieved from [Link]

-

PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

- Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077.

- Zaini, E., Halim, A., Suka, D. R., & Hori, K. (2011). Formation and characterization of sulfamethoxazole-trimethoprim cocrystal by milling process. Journal of Applied Pharmaceutical Science, 1(10), 138-142.

- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-79.

Sources

Navigating the Preclinical Journey of Sulfisoxazole: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism

For Immediate Distribution

This technical guide provides a comprehensive exploration of the preclinical pharmacokinetics and metabolism of sulfisoxazole, a sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) in key preclinical models. By synthesizing technical data with field-proven insights, this guide aims to equip researchers with the necessary knowledge to design robust preclinical studies and accurately interpret their findings.

Section 1: Understanding the Core Pharmacokinetic Profile of Sulfisoxazole

Sulfisoxazole is a short-acting sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Its N1-acetylated prodrug, acetyl sulfisoxazole, is often used in pharmaceutical formulations and is hydrolyzed to the active sulfisoxazole moiety after administration.[1][2] A thorough understanding of its ADME properties in various animal models is paramount for predicting its behavior in humans and establishing safe and efficacious dosing regimens.[1]

Absorption: From Administration to Systemic Circulation

Following oral administration, sulfisoxazole is generally well-absorbed from the gastrointestinal tract in monogastric animals.[3] The small intestine is the primary site of absorption, though some absorption can also occur from the stomach.[4] The bioavailability of sulfisoxazole can vary between species. For instance, studies have shown a bioavailability of 69.8% in dogs and 100.0% in swine after oral administration.[5]

Distribution: Reaching the Target Sites

Once absorbed, sulfisoxazole distributes throughout the body. The extent of this distribution is influenced by its binding to plasma proteins. The fraction of sulfisoxazole bound to plasma proteins varies among species, with reported ranges of 30-50% in dogs and 40-60% in swine.[5] It also binds to various protein fractions in tears, including albumin and globulins.[6] The volume of distribution (Vd), a measure of the extent of drug distribution in the body, also shows interspecies variability. The steady-state volumes of distribution have been reported to be 17.2 liters in dogs and 30.3 liters in swine.[5]

Metabolism: The Biotransformation of Sulfisoxazole

The metabolism of sulfisoxazole is a critical determinant of its efficacy and potential for toxicity, with significant differences observed across preclinical species.[7] The primary metabolic pathway for sulfisoxazole is N4-acetylation, which leads to the formation of N4-acetylsulfisoxazole, an inactive metabolite.[4][8][9] Another key metabolic route is hydroxylation, which is mediated by the cytochrome P450 (CYP) enzyme system.[7]

Species-Dependent Metabolism: The enzymatic composition and metabolic pathways for sulfonamides can vary considerably between different animal species.[7] For example, dogs are known to be deficient in the N-acetyltransferase enzymes responsible for the acetylation of sulfonamides, which may increase their susceptibility to adverse effects.[3] In contrast, mice exhibit extensive formation of the N4-acetyl metabolite.[1] Cows, on the other hand, have a high acetylation rate with minimal hydroxylation.[7] These differences underscore the importance of selecting appropriate animal models for preclinical studies.

Role of Cytochrome P450 Enzymes: The CYP450 enzyme superfamily, primarily located in the liver, plays a crucial role in the Phase I metabolism of a vast number of drugs.[10][11] While the specific CYP isozymes responsible for sulfisoxazole metabolism are not extensively detailed in all preclinical models, it is known that CYP enzymes are involved in the oxidation of sulfonamides.[12] For instance, in dogs, the CYP2C and CYP3A subfamilies are abundant and play a significant role in drug metabolism.[13][14] Further research is needed to fully elucidate the specific CYP isozymes involved in sulfisoxazole metabolism in different preclinical species.

Excretion: The Elimination of Sulfisoxazole and its Metabolites

Sulfisoxazole and its metabolites are primarily eliminated from the body via renal excretion in the urine.[9] The rate and extent of urinary excretion can be influenced by factors such as urinary pH and flow rate.[15] Studies in dogs and swine have shown that a significant portion of the administered dose is excreted in the urine. Following an intravenous dose, dogs excreted 42.2% and swine excreted 30.7% of the dose in urine.[5] The elimination half-life of sulfisoxazole also varies significantly between species, with reported mean values of 33.74 hours in dogs and 46.39 hours in swine.[5]

Section 2: Quantitative Pharmacokinetic Data in Preclinical Models

A comparative analysis of key pharmacokinetic parameters across different preclinical models is essential for understanding the interspecies variability of sulfisoxazole.

| Parameter | Dog | Swine | Rat | Mouse | Rabbit |

| Bioavailability (Oral) | 69.8%[5] | 100.0%[5] | High (relative bioavailability of N1AS is ~2x that of sulfisoxazole)[2] | Saturable absorption at doses >700mg/kg[8] | Data not readily available |

| Elimination Half-life (t½) | 33.74 hours[5] | 46.39 hours[5] | Data not readily available | Data not readily available | 2-3 times greater in renal failure models[16] |

| Volume of Distribution (Vd) | 17.2 L (steady-state)[5] | 30.3 L (steady-state)[5] | Data not readily available | Data not readily available | Decreased in renal failure models[16] |

| Protein Binding | 30-50%[5] | 40-60%[5] | Decreased in the presence of N4-acetyl-sulfisoxazole[17] | Data not readily available | Dramatically decreased in renal failure models[16] |

| Primary Metabolite | Hydroxylated metabolites (due to acetylation deficiency)[3] | N4-acetylsulfisoxazole[5] | N4-acetylsulfisoxazole[2] | N4-acetylsulfisoxazole (extensive formation)[8] | Data not readily available |

Section 3: Experimental Protocols for Preclinical Pharmacokinetic Studies

The following section outlines detailed methodologies for key experiments in the preclinical pharmacokinetic evaluation of sulfisoxazole.

Animal Models and Husbandry

Commonly used preclinical models for pharmacokinetic studies of sulfisoxazole include rats (Sprague-Dawley), mice (e.g., CD2F1), dogs (e.g., Beagle), and swine.[2][5][18] Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum, unless the study protocol requires fasting. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Drug Administration Protocols

Objective: To administer a precise oral dose of sulfisoxazole to rats.

Materials:

-

Sulfisoxazole solution or suspension in a suitable vehicle (e.g., corn oil).[18]

-

Appropriately sized gavage needle (e.g., 16-18 gauge for rats).[16]

-

Syringe.

-

Animal scale.

Procedure:

-

Weigh the rat to determine the correct dosing volume (typically up to 10-20 ml/kg).[19]

-

Gently restrain the rat, holding its head and body in a vertical position to align the esophagus.[7]

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.[19]

-

Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[7]

-

Slowly administer the sulfisoxazole formulation.[17]

-

Gently withdraw the needle.

-

Monitor the animal for any signs of distress.[16]

Workflow for Oral Gavage in Rats

Caption: Example blood sampling schedule for a mouse pharmacokinetic study.

Objective: To collect urine and feces to determine the extent of renal and fecal excretion.

Procedure:

-

House individual animals in metabolic cages designed to separate and collect urine and feces. [20]2. Collect samples at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h). [21]3. Measure the volume of urine and the weight of the feces for each collection interval.

-

Store samples at -80°C until analysis.

Objective: To determine the concentration of sulfisoxazole in various tissues.

Procedure:

-

At predetermined time points after drug administration, euthanize the animals.

-

Perfuse the circulatory system with saline to remove residual blood from the tissues.

-

Excise, weigh, and homogenize the tissues of interest (e.g., liver, kidney, lung) in a suitable buffer. [22][20]4. Process the tissue homogenates for drug analysis.

Bioanalytical Method: HPLC-UV for Sulfisoxazole and N4-Acetylsulfisoxazole

Objective: To quantify the concentrations of sulfisoxazole and its primary metabolite in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., methanol:acetate buffer). [5]* Acetonitrile for protein precipitation.

-

Internal standard (e.g., another sulfonamide).

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard and a protein precipitating agent like acetonitrile. [23] * Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Set the HPLC column temperature.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject the prepared sample onto the column.

-

-

Detection:

-

Monitor the column effluent with the UV detector at a wavelength where both sulfisoxazole and its metabolite have significant absorbance (e.g., 254 nm). [5]4. Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of sulfisoxazole and N4-acetylsulfisoxazole in the unknown samples by comparing their peak areas to those of the calibration standards.

-

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolism of sulfisoxazole and identify the responsible CYP450 isozymes.

Materials:

-

Liver microsomes from the preclinical species of interest (e.g., rat, dog).

-

Sulfisoxazole.

-

NADPH regenerating system.

-

Incubation buffer.

-

Specific CYP450 inhibitors or recombinant CYP enzymes.

Procedure:

-

Incubate sulfisoxazole with liver microsomes in the presence of the NADPH regenerating system to initiate metabolic reactions. [24]2. At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed.

-

To identify the specific CYP isozymes involved, conduct incubations in the presence of selective chemical inhibitors or use a panel of recombinant CYP enzymes. [15]

Metabolic Pathway of Sulfisoxazole

Caption: Primary metabolic pathways of sulfisoxazole.

Section 4: Conclusion and Future Directions

The preclinical pharmacokinetic and metabolic profile of sulfisoxazole is characterized by significant interspecies variability. This guide has provided a comprehensive overview of its ADME properties, quantitative data in key preclinical models, and detailed experimental protocols. A thorough understanding of these species-specific differences is crucial for the successful translation of preclinical data to human clinical trials. Future research should focus on further elucidating the specific CYP450 isozymes involved in sulfisoxazole metabolism across different preclinical species and exploring the application of physiologically based pharmacokinetic (PBPK) modeling to better predict human pharmacokinetics from preclinical data.

References

-

Baggot, J. D., & Brown, S. A. (1981). Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species. Journal of Pharmaceutical Sciences, 70(9), 981–984. [Link]

-

PubChem. (n.d.). Sulfisoxazole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1986). Pharmacokinetics of sulfonamides in animals. Antibiotics and Chemotherapy, 35, 116–167.

-

Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment. [Link]

-

Kim, E., Lee, H., & Kang, W. (2016). Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats. Journal of Pharmaceutical and Biomedical Analysis, 129, 117–120. [Link]

-

Lee, H., Kim, E., & Kang, W. (2016). Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice. Journal of Pharmaceutical and Biomedical Analysis, 129, 348–354. [Link]

-

Jung, D., Oie, S., & Benet, L. Z. (1981). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Clinical Chemistry, 27(6), 1085–1087. [Link]

- Øie, S. (1985). Pharmacokinetics of sulfisoxazole in rabbits with experimental renal failure after single and multiple dosing. International Journal of Pharmaceutics, 23(3), 345-355.

- Øie, S. (1979). Effect of 4-N-acetyl-sulfisoxazole on the disposition of sulfisoxazole in the rat. International Journal of Pharmaceutics, 3(6), 311-318.

-

Niwa, T., & Yamazaki, H. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(14), 5647–5657. [Link]

-

Florida State University Animal Care and Use Committee. (2016). Oral Gavage in the Rat. [Link]

-

Li, F., & Liu, J. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(22), e1294. [Link]

-

Resolian. (n.d.). Pharmacokinetics (PK) Urine Analysis. Retrieved January 19, 2026, from [Link]

-

Vree, T. B., Hekster, Y. A., Damsma, J. E., & van der Kleijn, E. (1978). Pharmacokinetics of sulphamethoxazole in man: effects of urinary pH and urine flow on metabolism and renal excretion of sulphamethoxazole and its metabolite N4-acetylsulphamethoxazole. Clinical Pharmacokinetics, 3(4), 319–329. [Link]

-

Chitti, S. V., Marzan, A. L., Shahi, S., Kang, T., Fonseka, P., & Mathivanan, S. (2021). Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia. Cancers, 13(16), 4193. [Link]

-

Resolian. (n.d.). Pharmacokinetics (PK) Urine Analysis. Retrieved January 19, 2026, from [Link]

-

Court, M. H. (2019). Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability. Drug Metabolism and Disposition, 47(11), 1271–1279. [Link]

-

Court, M. H. (2019). Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability. Drug Metabolism and Disposition, 47(11), 1271–1279. [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

- Eraslan, G., Kibar, M., Essiz, D., Sahindokuyucu, F., & Liman, B. C. (2007). Pharmacokinetic of Sulfisoxazole in Aqueous Humor after Topical and Subconjunctival Application in Dogs. Pakistan Journal of Biological Sciences, 10(22), 4168-4170.

-

Chrai, S. S., & Robinson, J. R. (1976). Binding of sulfisoxazole to protein fractions of tears. Journal of Pharmaceutical Sciences, 65(3), 437–439. [Link]

-

Uno, Y., Noda, Y., Morikuni, S., Murayama, N., & Yamazaki, H. (2023). Liver microsomal cytochrome P450 3A-dependent drug oxidation activities in individual dogs. Xenobiotica, 53(5), 413–421. [Link]

-

Uno, Y., Noda, Y., Morikuni, S., Murayama, N., & Yamazaki, H. (2023). Liver microsomal cytochrome P450 3A-dependent drug oxidation activities in individual dogs. Xenobiotica, 53(5), 413–421. [Link]

-

Watkins, P. B. (1994). Drug metabolism by cytochromes P450 in the liver and small bowel. Gastroenterology clinics of North America, 23(4), 629–647. [Link]

-

VCA Animal Hospitals. (n.d.). Sulfamethoxazole/Trimethoprim. [Link]

- Shirsath, V. A., Nannor, K. M., Danke, P. K., Khare, R. D., & Vanjul, S. B. (2024). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6), 1-8.

-

Chen, Y., Wu, X., & Zhang, T. (2022). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 27(19), 6529. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

-

Thummel, K. E., Lee, C. A., & Nelson, S. D. (1993). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical research in toxicology, 6(5), 682–690. [Link]

- Kumar, P., Ganure, A. L., & Shukla, A. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 121-132.

- Goudah, A., & Abo-El-Sooud, K. (2012). Pharmacokinetics and bioavailability of tulathromycin following IV, IM and SC administrations in healthy rabbits. Veterinary World, 5(7), 423-427.

-

El-Gogary, R. I., El-Banna, H. A., & El-Sayed, M. G. (2017). Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles. Current drug delivery, 14(6), 845–852. [Link]

-

Codd, L. E., Sypek, J. P., & So, O. Y. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole. International journal of toxicology, 34(2), 129–137. [Link]

-

Innovet Pet. (2021, June 29). Cytochrome p450. [Link]

- Singh, S., & Sharma, N. (2021). Development and validation of bioanalytical method for the determination of hydrazinocurcumin in rat plasma and organs by HPLC-UV. Journal of Taibah University Medical Sciences, 16(5), 724-732.

-

Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. [Link]

-

European Medicines Agency. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

-

Rutgers University. (n.d.). Cytochrome P450 Enzymes Involved in Acetaminophen Activation by Rat and Human Liver Microsomes and Their Kinetics. [Link]

-

Ministry of Agriculture, Animal Industry and Fisheries, Uganda. (2023). Standard Treatment Guidelines - Prescribing Companion. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous determination of N(1)-acetyl sulfisoxazole and its metabolites, and relative bioavailability compare to sulfisoxazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of sulfisoxazole compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajprd.com [ajprd.com]

- 7. Tissue Sample Homogenization Strategies for LC-MS/MS Bioanalysis: Mechanical, Enzymatic, and Chemical Methods - Anapharm [anapharmbioanalytics.com]

- 8. Quantitative determination of sulfisoxazole and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of sulfisoxazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fluid Therapy for Critically Ill Dogs and Cats - WSAVA2005 - VIN [vin.com]

- 11. mvmj.researchcommons.org [mvmj.researchcommons.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver microsomal cytochrome P450 3A-dependent drug oxidation activities in individual dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sci-hub.st [sci-hub.st]

- 17. sci-hub.st [sci-hub.st]

- 18. Repurposing of Antibiotic Sulfisoxazole Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rbm.iqvia.com [rbm.iqvia.com]

- 21. Surgically affected sulfisoxazole pharmacokinetics in the morbidly obese | Scilit [scilit.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. wjarr.com [wjarr.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Sulfisoxazole

Abstract

This guide provides a comprehensive technical overview of the discovery and historical development of Sulfisoxazole, a pivotal short-acting sulfonamide antibiotic. It traces the origins of chemotherapy from the discovery of Prontosil to the targeted development of Sulfisoxazole as a solution to the life-threatening crystalluria associated with earlier sulfa drugs. The document elucidates the drug's mechanism of action as a competitive inhibitor of dihydropteroate synthase, details its chemical synthesis, and presents a comparative analysis of its physicochemical properties. Designed for researchers, scientists, and drug development professionals, this guide offers an in-depth perspective on the scientific rationale and innovation that established Sulfisoxazole as a cornerstone of antibacterial therapy for decades.

The Dawn of Chemotherapy: The Sulfonamide Revolution

The story of Sulfisoxazole begins with the birth of modern antibacterial chemotherapy. In the early 20th century, before the advent of antibiotics, bacterial infections were a leading cause of death. The landscape of medicine was irrevocably changed in the 1930s by the German pathologist Gerhard Domagk at Bayer AG.[1][2] His research was built upon the idea that synthetic dyes, which could selectively stain bacteria, might also be modified to selectively kill them.[1][3]

In 1932, Domagk's systematic testing revealed that a red dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[4][5] This discovery was monumental, earning Domagk the 1939 Nobel Prize in Physiology or Medicine.[2][5] Soon after, in 1936, researchers at the Pasteur Institute in France discovered that Prontosil was a prodrug; it was metabolized in the body to release the active antibacterial agent, sulfanilamide.[1][6] This revelation meant the active molecule was a simple, off-patent chemical, leading to a surge in the production and clinical use of "sulfa drugs".[1]

However, the widespread use of early sulfonamides like sulfanilamide, sulfapyridine, and sulfadiazine quickly exposed a severe and often fatal limitation: their low solubility in urine.[7] These drugs and their acetylated metabolites would precipitate in the renal tubules, forming sharp crystals that could cause hematuria, ureteral colic, and obstructive renal failure—a condition known as sulfonamide crystalluria.[8][9] This dangerous side effect created an urgent need for a safer, more soluble sulfonamide.

The Development of Sulfisoxazole: A Breakthrough in Solubility and Safety

The challenge for medicinal chemists in the 1940s was to modify the sulfanilamide structure to increase its urinary solubility without sacrificing its antibacterial potency. The key to this problem lay in altering the pKa of the sulfonamide group.[7] The older sulfonamides were weak acids with high pKa values, meaning they were largely unionized and insoluble at the acidic pH of urine.[7] The scientific goal was to create a derivative with a lower pKa, closer to the physiological pH of urine, which would allow the drug to exist in its more soluble ionized (salt) form.

This goal was achieved in the late 1940s by chemists at Hoffmann-La Roche. By substituting the sulfanilamide core with a dimethyl-isoxazole ring, they created 4-amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, which was given the generic name Sulfisoxazole (and the trade name Gantrisin).[10][11][12] This specific heterocyclic substituent successfully lowered the drug's pKa, dramatically increasing its solubility in urine and significantly reducing the risk of crystalluria. This innovation marked a major advance in safety and made Sulfisoxazole a preferred agent, particularly for urinary tract infections.[13][14]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfisoxazole, like all sulfonamides, exerts a bacteriostatic effect by interfering with a metabolic pathway essential for bacterial survival but absent in humans.[1][15] Bacteria must synthesize their own folic acid (vitamin B9), a critical cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[10][16][17] Humans, by contrast, obtain folic acid from their diet.[1][16]

This pathway provides a selective target for the drug. The key enzyme in this process is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid.[10][17][18]

Due to its close structural similarity to PABA, Sulfisoxazole acts as a competitive inhibitor of DHPS.[10][16][19] It binds to the active site of the enzyme, preventing PABA from binding and thereby halting the production of dihydrofolic acid.[10][14] This blockade of folate synthesis starves the bacterial cell of the necessary components for growth and replication.[19]

Experimental Section: Synthesis of Sulfisoxazole

The chemical synthesis of Sulfisoxazole is a multi-step process that exemplifies classic sulfonamide chemistry. A common laboratory-scale route involves the reaction of a protected sulfonyl chloride with an amino-heterocycle.

Principle: The synthesis begins with p-nitrobenzenesulfonyl chloride, which is reacted with 5-amino-3,4-dimethylisoxazole. The resulting nitro-compound is then reduced to form the final active primary amine, Sulfisoxazole.[20]

Step-by-Step Protocol:

-

Condensation Reaction:

-

Dissolve 5-amino-3,4-dimethylisoxazole (1.0 equivalent) and p-nitrobenzenesulfonyl chloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2).[20]

-

Add a tertiary amine base, like triethylamine (Et3N) (3.0 equivalents), and a catalytic amount of N,N-dimethylaminopyridine (DMAP) to the reaction mixture.[20]

-

Stir the mixture at room temperature for approximately 40-48 hours.[20]

-